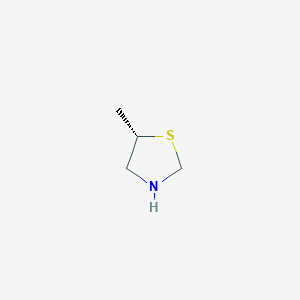![molecular formula C9H9ClN2O3 B15303755 Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.6 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst under basic conditions .
Industrial Production Methods
the principles of the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(6-chloropyrazin-2-yloxy)cyclopropanecarboxylate: This compound has a similar structure but may exhibit different chemical and physical properties.
Other pyrazine derivatives: Compounds with similar pyrazine rings can be compared in terms of their reactivity and applications.
Propiedades
Fórmula molecular |
C9H9ClN2O3 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
methyl 1-(6-chloropyrazin-2-yl)oxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9ClN2O3/c1-14-8(13)9(2-3-9)15-7-5-11-4-6(10)12-7/h4-5H,2-3H2,1H3 |
Clave InChI |
IVOYJKWSEAFVLR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)OC2=CN=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



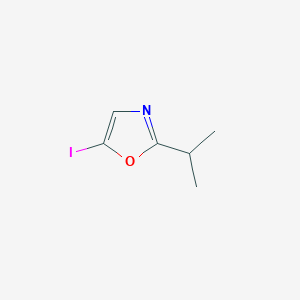
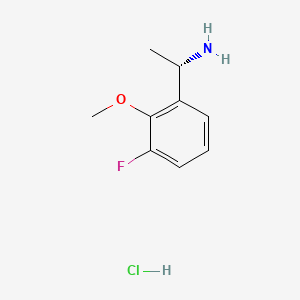
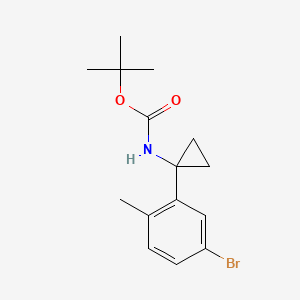
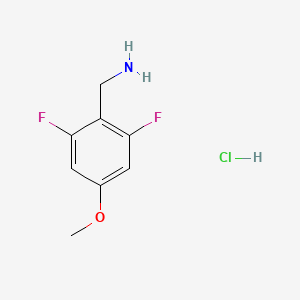

![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)

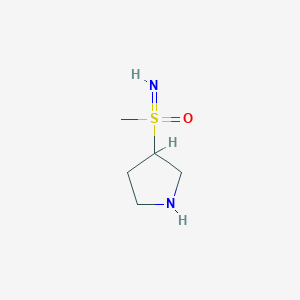
![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)

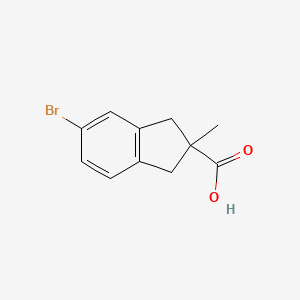
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)
